molecular formula C16H19N3O2 B13906206 Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate

Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate

Cat. No.: B13906206
M. Wt: 285.34 g/mol
InChI Key: FGHMRXZXIPCPNF-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group and an ethyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.

    Protection: The formylated indole is then protected with a tert-butyl carbamate group.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

    Protection of Alcohol: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Cyano Group: The cyano group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Final Product: The final product, this compound, is obtained through a series of purification steps

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • Tert-butyl N-(3-cyano-4-methyl-1H-indol-7-YL)carbamate
  • Tert-butyl N-(3-cyano-4-phenyl-1H-indol-7-YL)carbamate
  • Tert-butyl N-(3-cyano-4-isopropyl-1H-indol-7-YL)carbamate

Comparison:

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate

InChI

InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20)

InChI Key

FGHMRXZXIPCPNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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